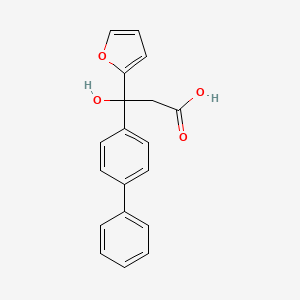
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a complex organic compound that features both biphenyl and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Biphenyl and Furan Precursors: Initial steps often involve the preparation of biphenyl and furan derivatives through reactions such as Suzuki coupling or Friedel-Crafts acylation.
Coupling Reactions: The biphenyl and furan moieties are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Hydracrylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action for Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydracrylic acid derivatives: Compounds with similar hydracrylic acid groups but different substituents.
Biphenyl derivatives: Compounds featuring biphenyl moieties with various functional groups.
Furan derivatives: Compounds containing furan rings with different substituents.
Uniqueness
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is unique due to the combination of biphenyl and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71315-16-7 |
|---|---|
Formule moléculaire |
C19H16O4 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |
Clé InChI |
BAHQNJTUXOYSSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


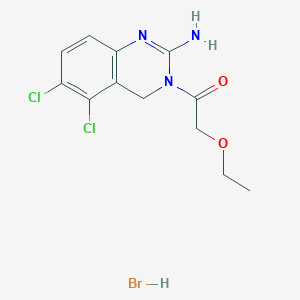
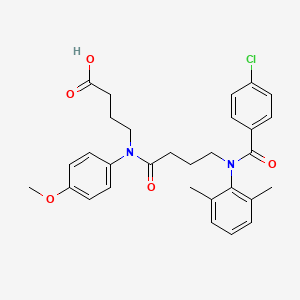
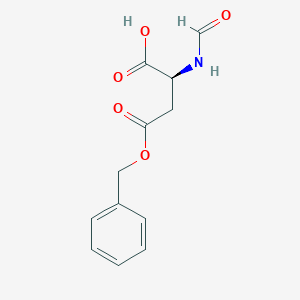
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
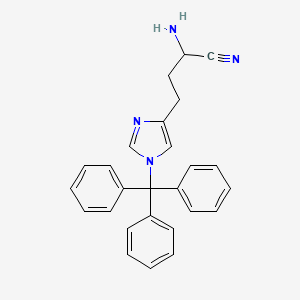
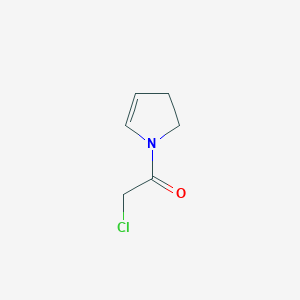
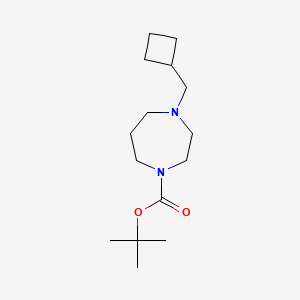
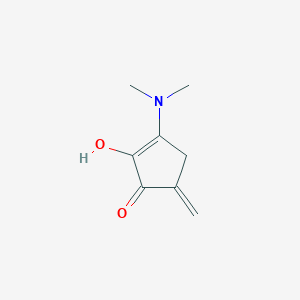
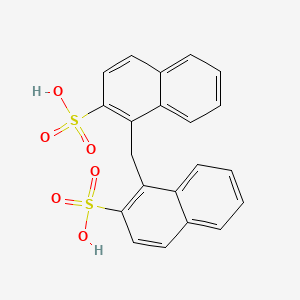
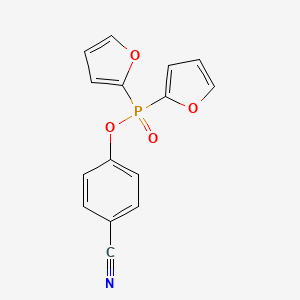

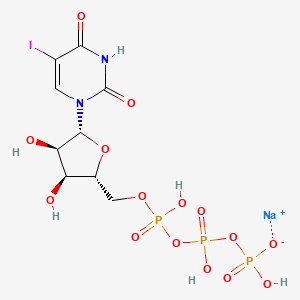
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
